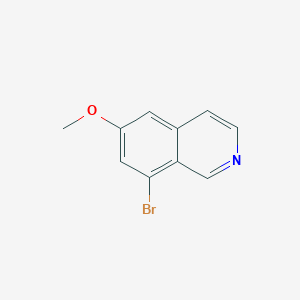![molecular formula C15H20Cl2N2O B6210307 2-chloro-1-[4-(3-phenylprop-2-en-1-yl)piperazin-1-yl]ethan-1-one hydrochloride CAS No. 82387-54-0](/img/new.no-structure.jpg)
2-chloro-1-[4-(3-phenylprop-2-en-1-yl)piperazin-1-yl]ethan-1-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-1-[4-(3-phenylprop-2-en-1-yl)piperazin-1-yl]ethan-1-one hydrochloride is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a piperazine ring substituted with a phenylprop-2-en-1-yl group and a chloroethanone moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-[4-(3-phenylprop-2-en-1-yl)piperazin-1-yl]ethan-1-one hydrochloride typically involves multiple steps. One common method starts with the reaction of 1-(3-phenylprop-2-en-1-yl)piperazine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of automated systems for reagent addition and temperature control can further optimize the process, reducing the risk of side reactions and improving the overall efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-1-[4-(3-phenylprop-2-en-1-yl)piperazin-1-yl]ethan-1-one hydrochloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Oxidation: The phenylprop-2-en-1-yl group can be oxidized to form corresponding epoxides or diols.
Reduction: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF) at elevated temperatures.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate in aqueous or organic solvents.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Major Products
Nucleophilic Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of epoxides or diols.
Reduction: Formation of corresponding alcohols.
Applications De Recherche Scientifique
2-chloro-1-[4-(3-phenylprop-2-en-1-yl)piperazin-1-yl]ethan-1-one hydrochloride has been explored for various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Studied for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-chloro-1-[4-(3-phenylprop-2-en-1-yl)piperazin-1-yl]ethan-1-one hydrochloride involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, potentially inhibiting their activity. The phenylprop-2-en-1-yl group may enhance binding affinity through hydrophobic interactions, while the chloroethanone moiety can form covalent bonds with nucleophilic sites on target molecules, leading to irreversible inhibition.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-phenylprop-2-en-1-yl)piperazine: Lacks the chloroethanone moiety, resulting in different reactivity and biological activity.
2-chloro-1-[4-(phenylmethyl)piperazin-1-yl]ethan-1-one hydrochloride: Similar structure but with a phenylmethyl group instead of phenylprop-2-en-1-yl, leading to variations in chemical and biological properties.
Uniqueness
2-chloro-1-[4-(3-phenylprop-2-en-1-yl)piperazin-1-yl]ethan-1-one hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound for research and development.
Propriétés
Numéro CAS |
82387-54-0 |
|---|---|
Formule moléculaire |
C15H20Cl2N2O |
Poids moléculaire |
315.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



